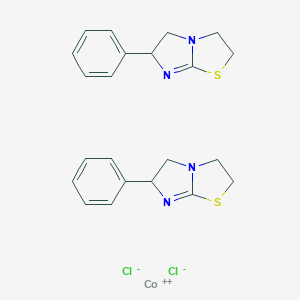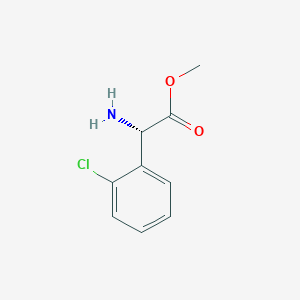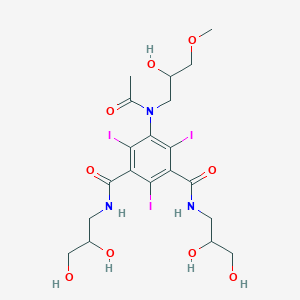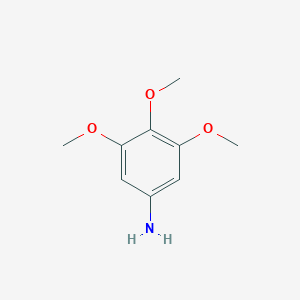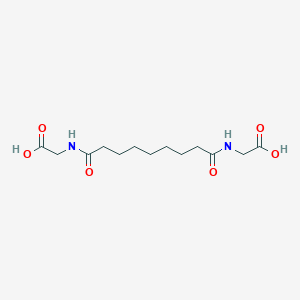
Métamifop
Vue d'ensemble
Description
Metamifop is a novel aryloxyphenoxy propionate (AOPP) herbicide, which is part of the aryloxyphenoxy-propionate family and is used to control a variety of gramineous weeds in paddy fields. It is known by the trade name Hanqiuhao and has been shown to have high efficacy in controlling weeds such as Echinochloa crusgalli, Leptochloa chinensis, Digitaria sanguinalis, and Eleusine indica, with field trials demonstrating over 90% control efficacy .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Metamifop has been studied through homology modelling, molecular docking, and molecular dynamics simulations. These studies have revealed that Metamifop interacts with the carboxyltransferase (CT) domain of acetyl-coenzyme A carboxylase (ACCase) in Echinochloa crus-galli, a crucial enzyme in fatty acid metabolism. The interaction of Metamifop with the CT domain is different from other ACCase inhibitors, as it interacts with a different region in the active site. The protonation of nitrogen in the oxazole ring of Metamifop plays a crucial role in this interaction .
Chemical Reactions Analysis
Metamifop undergoes photodegradation when exposed to UV light, leading to the formation of various metabolites. The primary degradation pathway involves homolytic fission of C-O bonds, followed by reactions with hydroxyl and hydrogen radicals. Significant metabolites identified include N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), N-methyl-2-fluoroaniline (NMFA), and others. These findings are essential for understanding the environmental fate of Metamifop .
Physical and Chemical Properties Analysis
The persistence behavior of Metamifop in the rice ecosystem has been studied, showing that it has less persistence in field water and rice plants compared to soil. Its major metabolite, HFMPA, was also detected in rice plants and soil. The study suggests a safe waiting period of 52 days for harvesting rice when Metamifop is applied at the recommended dose . Additionally, Metamifop has been shown to have high acute toxicity to zebrafish embryos and larvae, causing developmental toxicity, oxidative stress, and cell apoptosis .
In terms of its effects on non-target organisms, Metamifop has been found to induce hepatic inflammation and lipid metabolism disorders in adult zebrafish at sublethal concentrations, affecting liver function and cholesterol metabolism . Furthermore, a long-term carcinogenicity study in Wistar rats did not show significant effects on viability or clinical parameters, although some non-neoplastic and neoplastic findings were reduced in rats treated with Metamifop .
Applications De Recherche Scientifique
Contrôle du chiendent commun
Le métamifop est un herbicide aryloxyphénoxypropionique post-émergence utilisé pour le contrôle des mauvaises herbes graminées annuelles et vivaces dans les cultures céréalières et le riz . Il a été spécifiquement utilisé pour le contrôle du chiendent commun . Au fur et à mesure que la dose de this compound augmente, la biomasse du chiendent diminue . L'herbicide s'est avéré efficace pour contrôler la croissance du chiendent, les taux plus élevés présentant un contrôle presque complet .
Tolérance dans le pâturin des prés
Des recherches antérieures ont observé une tolérance du pâturin des prés aux applications de this compound, suggérant son utilisation pour l'élimination du chiendent envahissant des greens de golf en pâturin des prés avec peu ou pas de phytotoxicité .
Contrôle du digitaire sanguin dans les gazons de saison fraîche
Le this compound est en cours d'évaluation aux États-Unis pour le contrôle des graminées annuelles dans les gazons de saison fraîche . Il s'est avéré efficace pour contrôler le digitaire sanguin dans les gazons de saison fraîche lorsqu'il est appliqué une fois à certains taux ou deux fois à un intervalle de 3, 6 ou 8 semaines .
Combinaison avec des herbicides à feuilles larges
Le this compound a été étudié en combinaison avec des herbicides à feuilles larges comme la carfentrazone, le 2,4-D plus la dicamba plus le mécoprop (DDM) et la mésotrione . Cependant, il a été constaté que le contrôle du digitaire sanguin était réduit lorsque le this compound était combiné au DDM .
Applications séquentielles pour un meilleur contrôle
Les traitements au this compound appliqués séquentiellement à des intervalles de 3 semaines ont offert un contrôle plus important et plus prolongé que ceux appliqués une seule fois<a aria-label="3: " data-citationid="d15b97a0-75bd-efb0-b74b-ceff300d00fd-30" h="ID=SERP,5015.1" href="https://journals.ashs.org/horttech/view/journals/horttech/2
Mécanisme D'action
Target of Action
Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .
Mode of Action
Metamifop acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .
Biochemical Pathways
Upon exposure to Metamifop, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of Metamifop degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that Metamifop is transformed into various compounds during its degradation process .
Pharmacokinetics
It is known that metamifop is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .
Result of Action
The inhibition of ACCase by Metamifop leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, Metamifop has been found to affect defense systems, including antioxidation, immunity, and apoptosis .
Action Environment
The efficacy of Metamifop can be influenced by various environmental factors. For instance, a study found that Metamifop could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of Metamifop can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .
Safety and Hazards
Orientations Futures
Research on Metamifop has shown that it has estrogen-like effects and strongly interferes with the expression of genes in the hypothalamic-pituitary-gonadal (HPG) axis . This suggests that more research is needed to understand the potential impacts of Metamifop on non-target organisms, especially aquatic animals .
Propriétés
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQHLREJDZPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870293 | |
| Record name | 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256412-89-2 | |
| Record name | Metamifop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256412-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Metamifop?
A1: Metamifop is a selective aryloxyphenoxypropionate (AOPP) herbicide. It acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase) [, , ]. This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition disrupts lipid production, ultimately leading to plant death.
Q2: Which weeds are particularly susceptible to Metamifop?
A2: Metamifop effectively controls several annual and perennial grass weeds, including smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and common bermudagrass (Cynodon dactylon) [, , , , ]. It demonstrates greater selectivity towards controlling these weeds in cool-season turfgrasses.
Q3: How does Metamifop achieve selectivity in cool-season turfgrasses?
A3: Metamifop's selectivity is attributed to differential levels of target site inhibition. Research suggests that while creeping bentgrass (Agrostis stolonifera) efficiently absorbs and translocates Metamifop, it also exhibits lower sensitivity to ACCase inhibition compared to susceptible species like goosegrass []. This difference in ACCase sensitivity contributes to the selective herbicidal action of Metamifop.
Q4: Are there any reported cases of Metamifop resistance in weeds?
A4: Yes, resistance to Metamifop has been observed in certain weed populations, specifically in Echinochloa glabrescens and Digitaria ciliaris var. chrysoblephara [, ]. This resistance can be attributed to enhanced metabolism via glutathione S-transferases (GSTs) or specific amino acid substitutions in the ACCase enzyme [, ].
Q5: What are the implications of Metamifop resistance for weed management?
A5: The emergence of Metamifop resistance in weed populations emphasizes the importance of integrated weed management strategies. This includes employing a combination of control methods such as crop rotation, alternative herbicides with different modes of action, and non-chemical control methods to prevent the further development and spread of resistance [, ].
Q6: What is the molecular formula and weight of Metamifop?
A6: The molecular formula of Metamifop is C20H18ClF2N3O4, and its molecular weight is 437.83 g/mol.
Q7: Are there any analytical methods available for detecting Metamifop and its metabolites?
A7: Several analytical methods have been developed for the detection and quantification of Metamifop and its metabolites in various matrices. These include high-performance liquid chromatography (HPLC) often coupled with UV detection or mass spectrometry [, , , , ], accelerated solvent extraction (ASE) coupled with GPC purification and HPLC [], and enzyme-linked immunosorbent assay (ELISA) [].
Q8: Have there been studies on the environmental impact of Metamifop?
A9: Studies have investigated the potential environmental impacts of Metamifop. For instance, the impact of a new mixture formulation containing Metamifop on soil health under direct-seeded rice lowland conditions was assessed, concluding that the mixture had no adverse impact on soil microflora and enzyme activity, suggesting it is an eco-friendly herbicide []. Further research is crucial for comprehensive understanding and mitigating potential negative impacts on the environment.
Q9: What are the potential benefits of using Metamifop in combination with other herbicides?
A9: Combining Metamifop with other herbicides can offer several advantages, including:
- Broad-spectrum weed control: Combining Metamifop with herbicides having different modes of action can effectively control a wider range of weed species [, , , ].
- Enhanced efficacy: Synergistic interactions between Metamifop and other herbicides like cyhalofop-butyl have been observed, leading to enhanced herbicidal activity and potentially reducing the required application rates [].
- Resistance management: Using Metamifop in combination with other herbicides can help delay the development of herbicide resistance in weed populations [, ].
Q10: What are the safety considerations for using Metamifop?
A11: As with any herbicide, safe handling and application practices are crucial for Metamifop. While it demonstrates selectivity towards certain turfgrasses, higher doses or repeated applications can cause injury [, ]. Additionally, understanding potential effects on non-target organisms and adopting appropriate mitigation strategies are essential for responsible use [].
Q11: Are there alternative herbicides or weed management strategies that could be used in place of Metamifop?
A11: Several alternative herbicides and weed management strategies exist. Choosing the most suitable approach depends on various factors like the target weed species, crop type, and environmental considerations.
- Alternative Herbicides: Other ACCase-inhibiting herbicides like fenoxaprop and clodinafop offer similar modes of action for controlling grass weeds [].
- Non-Chemical Control: Methods like hand weeding, mechanical cultivation, and mulching can provide effective weed control, particularly in organic farming systems [, ].
- Integrated Weed Management (IWM): Implementing a holistic approach that combines various control methods can provide long-term weed suppression and minimize the risk of herbicide resistance [, ].
Q12: What is the future direction of research on Metamifop?
A12: Future research on Metamifop is likely to focus on:
- Understanding resistance mechanisms: Investigating the molecular mechanisms underlying Metamifop resistance in detail is crucial for developing strategies to manage resistant weed populations [, , ].
- Developing novel formulations: Exploring new formulations and delivery systems for Metamifop can improve its efficacy, reduce application rates, and minimize environmental impact [].
- Assessing environmental fate and impact: Conducting comprehensive studies on the environmental fate and effects of Metamifop and its metabolites is essential for ensuring its safe and sustainable use [, ].
- Exploring synergistic combinations: Identifying effective herbicide combinations involving Metamifop can offer broader weed control, enhanced efficacy, and potentially reduce herbicide use [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



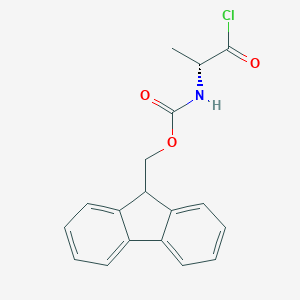
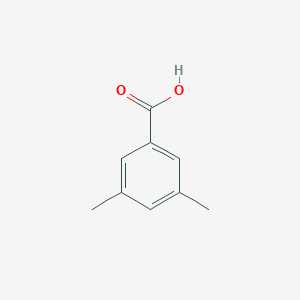

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)
